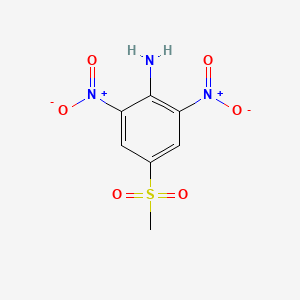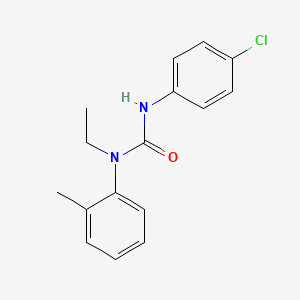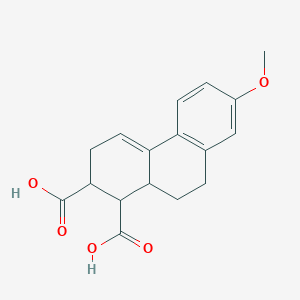
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an isopropyl group attached to a phenyl ring, a phenyl group attached to a thienyl ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-isopropylaniline and 3-(4-phenyl-2-thienyl)-2-propenoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The phenyl and thienyl rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Isopropylphenyl)-3-(4-methyl-2-thienyl)-2-propenamide
- N-(2-Isopropylphenyl)-3-(4-ethyl-2-thienyl)-2-propenamide
- N-(2-Isopropylphenyl)-3-(4-phenyl-2-furyl)-2-propenamide
Uniqueness
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both phenyl and thienyl rings, along with the isopropyl group, can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
853348-20-6 |
|---|---|
Molecular Formula |
C22H21NOS |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(E)-3-(4-phenylthiophen-2-yl)-N-(2-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H21NOS/c1-16(2)20-10-6-7-11-21(20)23-22(24)13-12-19-14-18(15-25-19)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,23,24)/b13-12+ |
InChI Key |
TZPXJWVOCKVESO-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


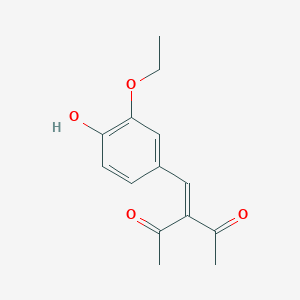


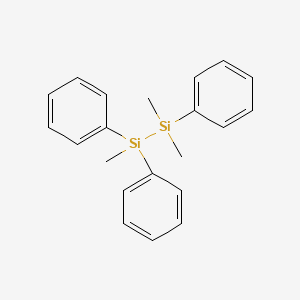
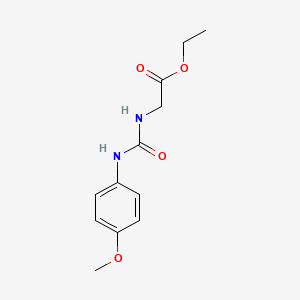
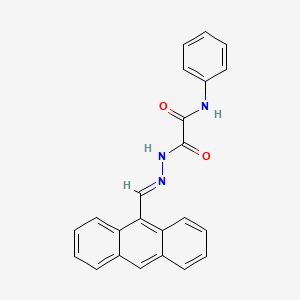
![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)

